4'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone
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Description
4’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound with the CAS Number: 898777-88-3 . It has a molecular weight of 361.13 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-bromo-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)-1-propanone . The InChI code is 1S/C15H9BrF4O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 .Scientific Research Applications
-
Catalytic Hydroboration
- Field : Organic Chemistry
- Application : The compound tris(3,4,5-trifluorophenyl)borane, which shares the 3,4,5-trifluorophenyl group with the compound you’re interested in, has been used as a catalyst in the hydroboration of acetophenone .
- Method : The reaction was performed using 2 mol% catalyst loading of tris(3,4,5-trifluorophenyl)borane, which gave quantitative conversion of acetophenone to the reduced boronate ester product after just one hour in CDCl3 at room temperature .
- Results : Other boranes including BF3, BPh3, B(C6F5)3, and B(2,4,6-ArF)3 showed very poor conversions ranging from 3–27% after 24 h at room temperature .
-
Synthesis of Fluorinated Organic Molecules
- Field : Organic Chemistry
- Application : Organic molecules with fluoroalkylene scaffolds, especially a tetrafluoroethylene (CF2CF2) moiety, in their molecular structures exhibit unique biological activities, or can be applied to functional materials such as liquid crystals and light-emitting materials .
- Method : This account summarizes the simple and efficient transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene .
- Results : The method discussed has synthetic applications to biologically active fluorinated sugars and functional materials, such as liquid crystals and light-emitting molecules .
-
Microwave Irradiation
- Field : Organic Chemistry
- Application : The compound tris(3,4,5-trifluorophenyl)borane, which shares the 3,4,5-trifluorophenyl group with the compound you’re interested in, has been used in the catalytic hydroboration of acetophenone using microwave irradiation .
- Method : The reaction was performed using 2 mol% catalyst loading of tris(3,4,5-trifluorophenyl)borane, which gave quantitative conversion of acetophenone to the reduced boronate ester product after just one hour in CDCl3 at room temperature .
- Results : Other boranes including BF3, BPh3, B(C6F5)3, and B(2,4,6-ArF)3 showed very poor conversions ranging from 3–27% after 24 h at room temperature .
-
1,2-Hydroboration Reactions
- Field : Organic Chemistry
- Application : Tris(3,4,5-trifluorophenyl)borane has been explored in the 1,2-hydroboration reactions of unsaturated substrates .
- Method : Under conventional conditions, the borane was found to be active only in the hydroboration of aldehyde, ketone and imine substrates, with alkenes and alkynes not being reduced effectively .
- Results : The results of this study suggest that tris(3,4,5-trifluorophenyl)borane could be a useful catalyst for certain types of hydroboration reactions .
-
Microwave Irradiation
- Field : Organic Chemistry
- Application : The compound tris(3,4,5-trifluorophenyl)borane, which shares the 3,4,5-trifluorophenyl group with the compound you’re interested in, has been used in the catalytic hydroboration of acetophenone using microwave irradiation .
- Method : The reaction was performed using 2 mol% catalyst loading of tris(3,4,5-trifluorophenyl)borane, which gave quantitative conversion of acetophenone to the reduced boronate ester product after just one hour in CDCl3 at room temperature .
- Results : Other boranes including BF3, BPh3, B(C6F5)3, and B(2,4,6-ArF)3 showed very poor conversions ranging from 3–27% after 24 h at room temperature .
-
Synthesis of Fluorinated Organic Molecules
- Field : Organic Chemistry
- Application : Organic molecules with fluoroalkylene scaffolds, especially a tetrafluoroethylene (CF2CF2) moiety, in their molecular structures exhibit unique biological activities, or can be applied to functional materials such as liquid crystals and light-emitting materials .
- Method : This account summarizes the simple and efficient transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene .
- Results : The method discussed has synthetic applications to biologically active fluorinated sugars and functional materials, such as liquid crystals and light-emitting molecules .
properties
IUPAC Name |
1-(4-bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-11-4-2-10(3-5-11)14(20)6-1-9-7-12(17)15(19)13(18)8-9/h2-5,7-8H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXSLRAAZKFKKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645006 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone | |
CAS RN |
898777-88-3 |
Source
|
Record name | 1-Propanone, 1-(4-bromophenyl)-3-(3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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